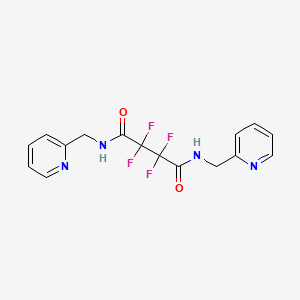

2,2,3,3-tetrafluoro-N,N'-bis(2-pyridinylmethyl)succinamide

Vue d'ensemble

Description

The compound 2,2,3,3-tetrafluoro-N,N'-bis(2-pyridinylmethyl)succinamide is a fluorinated amide with potential applications in material science and organic synthesis. Its synthesis involves multiple steps, including the functionalization of pyridine and succinamide backbones with fluorine atoms to enhance its physical and chemical properties.

Synthesis Analysis

The synthesis of fluorinated compounds typically involves the introduction of fluorine or fluorinated groups into the molecule, enhancing its stability, solubility, and reactivity. For related compounds, methodologies might include nucleophilic aromatic substitution reactions with fluorinating agents or the use of perfluoroalkylated intermediates in polyimide synthesis for improved solubility and thermal stability (Madhra et al., 2002).

Molecular Structure Analysis

Molecular structure analysis of fluorinated compounds often reveals strong influences of fluorine atoms on the overall geometry and electronic distribution. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structures, showing how fluorine substitution affects the molecular conformation and intermolecular interactions, such as hydrogen bonding (Oliver et al., 2005).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity due to the electronegativity of fluorine, which can influence the acidity of proximal hydrogen atoms and the nucleophilicity of neighboring functional groups. The presence of fluorine can also affect the compound's susceptibility to undergo nucleophilic substitutions, electrophilic additions, or other organometallic reactions. Studies on similar fluorinated pyridines and amides have shown enhanced reactivity and selectivity in organic synthesis (López et al., 2007).

Physical Properties Analysis

The incorporation of fluorine atoms significantly alters the physical properties of organic compounds. These changes include increased thermal and chemical stability, lower surface energies, and altered refractive indices. Fluorinated compounds often display high solubility in organic solvents and exhibit unique optical properties due to the strong electron-withdrawing nature of fluorine (Guan et al., 2014).

Chemical Properties Analysis

The chemical properties of fluorinated compounds are marked by their enhanced stability and reactivity. Fluorine substitution can lead to increased resistance to hydrolysis, oxidation, and thermal degradation, making these compounds suitable for applications in challenging chemical environments. The electron-withdrawing effect of fluorine also modulates the acidity of hydrogen atoms, which can be exploited in catalysis and synthetic chemistry (Yang et al., 2001).

Applications De Recherche Scientifique

Synthetic Chemistry Applications

The use of tetrafluoro-based compounds in synthetic chemistry is well-documented, especially in the transformation of partially unprotected thioglycosides and n-pentenyl glycosides to glycosyl fluorides. This process benefits from the avoidance of traditional protection/deprotection steps, utilizing reagents like bis(pyridinium)iodonium tetrafluoroborate in combination with hydrogen fluoride pyridine (López et al., 2007) The Journal of organic chemistry. Additionally, aromatic poly(pyridinium salt)s synthesized through reactions with aromatic diamines in a DMSO/toluene mixture demonstrate increased solubility and thermal stability, offering new avenues for creating rigid-rod poly(pyridinium triflate)s with potential applications in materials science (Huang et al., 2000) Polymer.

Materials Science and Engineering

Fluorinated compounds play a crucial role in materials science, particularly in the synthesis of polymers with enhanced thermal and thermooxidative stability. The study of poly(pyridinium triflate)s shows significant promise in this area, with these materials exhibiting high thermal stability and potential for creating durable, high-modulus films (Huang et al., 2000) Polymer. Another notable application is in the development of high conductivity molten salts based on the imide ion, where pyridinium-based ionic liquids demonstrate reduced melting points and high conductivity, making them suitable for use in solid polymer electrolytes (McFarlane et al., 2000) Electrochimica Acta.

Supramolecular Assembly

The ability of tetrafluoro-based compounds to participate in strong hydrogen bonding and weak intermolecular interactions is crucial for the formation of supramolecular structures. This property is highlighted in the synthesis and characterization of novel crystals formed with N-containing heterocycles, where tetrafluoroterephthalic acid plays a significant role in assembling molecules into larger architectures through a combination of hydrogen bonds and C–H⋯F interactions (Wang et al., 2014) CrystEngComm.

Propriétés

IUPAC Name |

2,2,3,3-tetrafluoro-N,N'-bis(pyridin-2-ylmethyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F4N4O2/c17-15(18,13(25)23-9-11-5-1-3-7-21-11)16(19,20)14(26)24-10-12-6-2-4-8-22-12/h1-8H,9-10H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMRZRDJGSMTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=N2)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348265 | |

| Record name | N,N'-Bis(2-pyridinylmethyl)perfluorosuccinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2-chloro-4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4617576.png)

![7,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4617592.png)

![2-methyl-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4617612.png)

![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4617633.png)

![methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4617638.png)

![2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4617644.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617657.png)

![2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4617658.png)